molecular formula C10H16N4O3 B2963534 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid CAS No. 2137473-71-1

1-(4-Azidobutanoyl)piperidine-2-carboxylic acid

Cat. No.: B2963534
CAS No.: 2137473-71-1
M. Wt: 240.263
InChI Key: FCEXDLBXBBVIAI-UHFFFAOYSA-N
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Description

“1-(4-Azidobutanoyl)piperidine-2-carboxylic acid” is a chemical compound with the formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an azido group and a carboxylic acid group .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, the Knoevenagel Condensation is a common reaction involving piperidine derivatives, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and the chair conformation of the piperidine ring with equatorial COOH group positioning (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Influence on Anodized Aluminum Coloring

Piperidinecarboxylic acids, among other N-heterocyclic organic compounds, were explored as additives in the electrolytic coloring of anodized aluminum, demonstrating the influence of these compounds on color uniformity and intensity based on their structure (Karagianni & Tsangaraki-Kaplanoglou, 1996).

Nanomagnetic Reusable Catalyst

Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles showed significant catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, presenting an innovative approach to catalysis with the ability for easy recovery and reuse without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Inhibition of Matrix Metalloproteinases

A novel series of carboxylic acids containing a substituted piperidine was synthesized, demonstrating low nanomolar potency in inhibiting selected matrix metalloproteinases (MMPs), suggesting potential therapeutic applications (Pikul et al., 2001).

Future Directions

Piperidine derivatives, including “1-(4-Azidobutanoyl)piperidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential therapeutic applications of these compounds .

Properties

IUPAC Name

1-(4-azidobutanoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-13-12-6-3-5-9(15)14-7-2-1-4-8(14)10(16)17/h8H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEXDLBXBBVIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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